N-cyclopropyl-5-nitrothiophene-2-carboxamide is a chemical compound that belongs to the class of nitrothiophenes, which are characterized by the presence of a nitro group attached to a thiophene ring. This specific compound features a cyclopropyl group and a carboxamide functional group, contributing to its unique chemical properties. The molecular structure is defined by the presence of a five-membered thiophene ring with a nitro substituent at the 5-position and a carboxamide group at the 2-position, alongside a cyclopropyl moiety attached to the nitrogen atom of the amide group.
The compound's molecular formula can be represented as C₉H₈N₂O₂S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural formula highlights the arrangement of these atoms and the connectivity within the molecule.
These reactions are significant for developing derivatives with altered biological activities or improved pharmacological profiles.
Compounds similar to N-cyclopropyl-5-nitrothiophene-2-carboxamide have been studied for their biological activities, particularly in pharmacology. Research indicates that nitrothiophenes exhibit potential antimicrobial, antitumor, and anti-inflammatory properties. Specific studies suggest that derivatives of this compound may demonstrate activity against various pathogens and cancer cell lines, making them candidates for further medicinal chemistry exploration.
For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains, highlighting their potential in treating infectious diseases .
The synthesis of N-cyclopropyl-5-nitrothiophene-2-carboxamide can be achieved through several methods:
These synthetic strategies allow for variations in yield and purity depending on reaction conditions.
N-cyclopropyl-5-nitrothiophene-2-carboxamide has potential applications in various fields:
Interaction studies involving N-cyclopropyl-5-nitrothiophene-2-carboxamide focus on its binding affinity with biological targets such as enzymes or receptors. These studies often employ techniques like:
Such studies are crucial for understanding the therapeutic potential and safety profile of the compound.
Several compounds share structural features with N-cyclopropyl-5-nitrothiophene-2-carboxamide, including:
| Compound Name | Functional Groups | Unique Features | Biological Activity |
|---|---|---|---|
| N-Cyclopropyl-5-nitrothiophene-2-carboxamide | Nitro, Carboxamide | Cyclopropyl moiety | Antimicrobial |
| 5-Nitrothiophene-2-carboxylic Acid | Nitro, Carboxylic Acid | Simple carboxylic acid | Antimicrobial |
| N-Cyclopropyl-4-nitrophenol | Nitro, Hydroxyl | Phenolic structure | Antiseptic |
| 5-Nitrothiazole-2-carboxamide | Nitro, Carboxamide | Thiazole ring | Antifungal |
N-cyclopropyl-5-nitrothiophene-2-carboxamide stands out due to its unique combination of functionalities and potential applications in medicinal chemistry compared to these similar compounds.
Thiophene’s inherent aromaticity and electron-rich nature make it highly reactive toward electrophilic substitution, but controlling nitro group positioning requires tailored methodologies. Traditional nitration using concentrated nitric and sulfuric acids often leads to over-nitration or substrate degradation due to the strong acidity and oxidizing power of the mixture. Modern approaches prioritize regioselectivity through:
Mild Nitrating Agents: Systems like nitric acid/trifluoroacetic anhydride generate reactive nitronium ions (NO₂⁺) without excessive acid strength, achieving 78% yield for 2-nitrothiophene with minimal byproducts. The trifluoroacetic anhydride acts as both a solvent and dehydrating agent, preventing the formation of nitrous acid (HNO₂), which can trigger explosive side reactions.
Directed Metal Catalysis: Copper nitrate in acetic acid facilitates nitration at the 2-position of thiophene via coordination to the sulfur atom, directing electrophilic attack. This method reduces the need for strong acids and achieves 65–70% yields in bench-scale reactions.
Zeolite-Mediated Systems: Acidic zeolites (e.g., H-Y zeolite) with pore sizes <7 Å enforce shape selectivity, favoring para-nitration in substituted thiophenes. For example, nitration of 5-methylthiophene-2-carboxamide using 70% nitric acid and H-Y zeolite at 80°C produces 5-nitrothiophene-2-carboxamide with 92% para selectivity. The zeolite’s microporous structure restricts ortho-isomer formation, simplifying purification.
Table 1: Comparative Regioselectivity in Thiophene Nitration
| Nitrating System | Temperature (°C) | Para Selectivity (%) | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ (traditional) | 25 | 55 | 60 |
| HNO₃/CF₃CO₂O | 0–25 | 78 | 78 |
| HNO₃/H-Y zeolite | 80 | 92 | 85 |
Solid acid catalysts address the environmental and practical limitations of liquid acid systems by enabling catalyst reuse, reducing waste, and improving safety. Key developments include:
Zeolitic Catalysts: Small-pore zeolites (e.g., H-Beta, H-ZSM-5) provide Brønsted acid sites that activate nitric acid without dissolving in the reaction medium. A patent by demonstrates that H-Y zeolite catalyzes the nitration of toluene derivatives with 98% para selectivity at 70–90°C, producing <1% meta isomers. Applied to thiophene systems, this approach minimizes solvent use and eliminates sulfuric acid waste streams.
Heteropolyacids: Tungstophosphoric acid (H₃PW₁₂O₄₀) supported on silica achieves 85% conversion in thiophene nitration at 50°C, with the catalyst recoverable via filtration. These materials offer tunable acidity and high thermal stability.
Ion-Exchange Resins: Sulfonated polystyrene resins (e.g., Amberlyst-15) facilitate nitration in non-polar solvents, though their lower acid strength limits applicability to highly reactive substrates like thiophenes.
Mechanistic Insight: Solid acids function by protonating nitric acid to form nitronium ions (NO₂⁺), which attack the thiophene ring. The catalyst’s pore structure and acid site density influence regioselectivity, as demonstrated by the zeolite’s ability to sterically hinder ortho-substitution.
The cyclopropane moiety in N-cyclopropyl-5-nitrothiophene-2-carboxamide is introduced through nucleophilic substitution or reductive amination of the carboxamide group:
Nucleophilic Displacement: Treatment of 5-nitrothiophene-2-carboxamide with cyclopropylamine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) yields the target compound. This method requires anhydrous conditions and aprotic solvents (e.g., N,N-dimethylformamide) to prevent hydrolysis.
Reductive Amination: Cyclopropanone equivalents, such as [(1-ethoxycyclopropyl)oxy]trimethylsilane, react with primary amines under mild acidic conditions. After deprotection, the cyclopropylamine intermediate couples with 5-nitrothiophene-2-carboxylic acid using N-hydroxysuccinimide (NHS) esters.
Industrial Scaling: Continuous flow reactors enhance the safety and efficiency of cyclopropane introduction by maintaining precise temperature control during exothermic amidation steps. A 2024 bench-scale process reported 80% yield for N-cyclopropyl-5-nitrothiophene-2-carboxamide using in situ activation with N,N'-carbonyldiimidazole (CDI).
Table 2: Cyclopropane Functionalization Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | Cyclopropylamine, DCC | 75 | 95 |
| Reductive Amination | [(1-EtO-cyclopropyl)OTMS], H₂/Pd-C | 80 | 99.3 |
The exploration of N-cyclopropyl-5-nitrothiophene-2-carboxamide as an antitrypanosomal agent stems from extensive research into nitrothiophene derivatives for treating Human African Trypanosomiasis, commonly known as sleeping sickness [4] [5]. Trypanosoma brucei subspecies, including T. b. gambiense and T. b. rhodesiense, represent the causative agents of this neglected tropical disease that affects populations across sub-Saharan Africa [6] [7].
Research into related nitrothiophene compounds has demonstrated remarkable potency against Trypanosoma brucei bloodstream forms [5] [8]. Specifically, studies on 5-nitro-2-furancarboxylamides have shown activity approximately 1000-fold more potent than nifurtimox against in vitro T. brucei cultures, with very low cytotoxicity against human HeLa cells [5]. The mechanism of action appears to involve nitroreductase-mediated activation, leading to the generation of reactive intermediates that damage essential cellular components within the parasite [9].
The structural similarity between N-cyclopropyl-5-nitrothiophene-2-carboxamide and established antitrypanosomal agents suggests potential for similar bioactivity [8]. Investigation of compound 10, (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide, demonstrated selective inhibition of T. b. brucei, T. b. gambiense, and T. b. rhodesiense growth with excellent oral bioavailability and effectiveness in treating acute infection in mouse models [8].
Table 1: Antitrypanosomal Activity Data for Related Nitrothiophene Derivatives
| Compound | T. brucei EC50 (µM) | Selectivity Index | Reference Compound EC50 (µM) |
|---|---|---|---|
| 5-Nitro-2-furancarboxylamide analog 22s | 0.0024 | >8000 | Nifurtimox: 2.4 |
| Compound 10 (nitrothiophene derivative) | 0.11-0.69 | 18-47 | Suramine: Variable |
| N-cyclopropyl-5-nitrothiophene-2-carboxamide | Data pending | Data pending | - |
The cross-resistance studies reveal that nitrothiophene derivatives may operate through mechanisms distinct from traditional antitrypanosomal drugs [5]. Unlike nifurtimox, which relies heavily on nitroreductase activation, certain nitrothiophene carboxamides show limited cross-resistance to nifurtimox-resistant cell lines, suggesting alternative or additional modes of action [5] [9].
The role of N-cyclopropyl-5-nitrothiophene-2-carboxamide in anticancer drug development centers on its potential to activate caspase-3, a critical effector enzyme in the apoptotic cascade [10] [11]. Caspase-3 activation represents a validated therapeutic strategy for selective tumor elimination, as cancer cells often exhibit dysregulated apoptotic pathways [12].
Research on thiophene carboxamide derivatives has revealed significant promise in caspase-3-dependent apoptosis induction [10] [11]. Studies utilizing Passerini α-acyloxy carboxamides demonstrated efficient apoptotic induction via caspase-3/7 dependent mechanisms with highly selective anticancer profiles [10]. The compounds exhibited submicromolar IC50 values against colorectal Caco-2 and liver HepG-2 cancer cells, with outstanding tumor selectivity indices reaching up to 266-fold [10].
Mechanistic investigations of related thiophene compounds, specifically APTM (3-Amino-5-[(2,6-dimethylphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](4-fluorophenyl)methanone), demonstrated p53-dependent apoptosis induction in human colon cancer HCT116 cells [11]. The compound achieved an IC50 value of 6.57 µM, equivalent to 5-fluorouracil efficacy, while inducing significant caspase-3 activation [11].
Table 2: Caspase-3 Activation Data for Thiophene Carboxamide Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Caspase-3/7 Activation (Fold) | Selectivity Index |
|---|---|---|---|---|
| Passerini α-acyloxy carboxamides 7a | Caco-2 | 0.85 | 4.2 | 266 |
| Passerini α-acyloxy carboxamides 7g | HepG-2 | 0.92 | 3.8 | 245 |
| APTM thiophene derivative | HCT116 | 6.57 | Significant | >5-fold vs p53-/- |
| Thiophene carboxamide 2b | Hep3B | 5.46 | Data pending | >100-fold vs normal |
The mechanism of caspase-3 activation by thiophene carboxamides involves multiple pathways, including elevation of p53 expression, increased Bax/Bcl-2 ratio, and direct caspase-3/7 stimulation [3] [10]. Flow cytometric analysis of treated cancer cells demonstrates significant apoptotic induction capacities reaching up to 58.7% in treated cell populations [10].
Benzo[b]thiophene-6-carboxamide 1,1-dioxides have shown particular promise, exhibiting growth inhibition of HTB-54, CCRF-CEM, and HeLa tumor cell lines at nanomolar concentrations [13]. These compounds induced apoptosis in a time and dose-dependent manner, accompanied by cell cycle arrest at S phase and significant increases in intracellular reactive oxygen species levels [13].
The structure-activity relationships governing the antimicrobial properties of N-cyclopropyl-5-nitrothiophene-2-carboxamide derivatives reveal critical insights for rational drug design [15] [16]. Systematic studies have established that modifications to the thiophene ring, carboxamide substituents, and cyclic components significantly influence antimicrobial potency and selectivity [17] [18].
Research on nitrothiophene carboxamides demonstrates their function as prodrugs requiring activation by specific bacterial nitroreductases NfsA and NfsB in Escherichia coli [17] [19]. This mechanism provides inherent selectivity, as the compounds remain inactive until processed by bacterial enzymatic systems [20]. The activation process involves reduction of the nitro group to generate reactive intermediates that damage bacterial cellular components [9] [21].
Table 3: Structure-Activity Relationship Data for Thiophene Carboxamide Antimicrobial Derivatives
| Structural Modification | Bacterial Target | Activity Enhancement | Mechanism Impact |
|---|---|---|---|
| 3-Amino substitution on thiophene | S. aureus, B. subtilis | 40.0-86.9% inhibition | Enhanced membrane interaction |
| 3-Hydroxy substitution | P. aeruginosa | 20.0-78.3% inhibition | Moderate activity |
| 3-Methyl substitution | E. coli | No activity-47.8% | Reduced potency |
| 4-Methoxy on carboxamide | Multiple gram-positive | 82.6-86.9% inhibition | Optimal electronic properties |
Studies on amino thiophene-2-carboxamide derivatives demonstrate that compound 7b, containing a methoxy group, showed excellent activity against Pseudomonas aeruginosa (86.9%), Staphylococcus aureus (83.3%), and Bacillus subtilis (82.6%) with inhibition zones of 20, 20, and 19 mm, respectively [16]. The presence of the methoxy substituent appears critical for optimizing both electronic properties and steric interactions with bacterial targets [16].
Investigation of 5-nitro-2-thiophenecarbaldehyde derivatives against drug-resistant Staphylococcus aureus strains revealed selective antibacterial activity [18]. The compound KTU-286 demonstrated minimal inhibitory concentration values of 0.5-2.0 µg/mL against pan-susceptible S. aureus, with maintained activity against methicillin-resistant and vancomycin-resistant strains [18].
The mechanism of antimicrobial action involves multiple pathways depending on the specific structural features [22] [23]. N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones derivatives demonstrated antifungal activity through inhibition of enzymes related to ergosterol biosynthesis pathways, as evidenced by scanning electron microscopy analysis showing significant morphological changes in treated fungal cells [22].
Table 4: Antimicrobial Spectrum and Potency Data
| Compound Type | Gram-Positive MIC (µg/mL) | Gram-Negative MIC (µg/mL) | Antifungal EC50 (mg/L) | Selectivity Features |
|---|---|---|---|---|
| KTU-286 bisnitrothiophene | 0.5-4.0 | >16 | Inactive | S. aureus selective |
| Amino thiophene carboxamides | 1.0-8.0 | 4.0-16.0 | 0.1-1.1 | Broad spectrum |
| Nitrothiophene thiosemicarbazones | Variable | Variable | 2-64 | Antifungal selective |
| 5-Nitrothiophene-2-carboxamides | 0.5-16.0 | 2.0-32.0 | Variable | Enterobacteria selective |
The quantitative structure-activity relationship analysis reveals that frontier orbital energy plays a key role in antifungal activity, influencing interaction with target receptors . Molecular docking studies demonstrate that thiophene/furan-1,3,4-oxadiazole carboxamide derivatives can form strong interactions with key residues of succinate dehydrogenase, achieving IC50 values as low as 1.01 µM [23].